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Compound of Interest

Compound Name: N-(2-Methoxyphenyl)acetamide

Cat. No.: B159678 Get Quote

As a cornerstone reagent in modern organic synthesis, N-(2-Methoxyphenyl)acetamide, also

known as o-acetanisidide, offers a unique combination of functionalities that make it an

exceptionally versatile building block. Its structure, featuring a nucleophilic aromatic ring

activated by a methoxy group and a synthetically adaptable acetamido moiety, allows for

elegant and efficient construction of complex molecular architectures. The strategic placement

of these groups—ortho to one another—unlocks powerful, regioselective transformations that

are fundamental to the synthesis of pharmaceuticals and fine chemicals.

This technical guide provides senior researchers, scientists, and drug development

professionals with in-depth application notes and detailed protocols for leveraging N-(2-
Methoxyphenyl)acetamide in key synthetic operations. We will move beyond simple

procedural lists to explore the mechanistic rationale behind these transformations, empowering

chemists to adapt and innovate in their own synthetic designs.

Key Physicochemical Properties
To effectively utilize any building block, a firm grasp of its physical and chemical properties is

essential.
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Property Value

Molecular Formula C₉H₁₁NO₂[1]

Molecular Weight 165.19 g/mol [1]

CAS Number 93-26-5[1]

Appearance Tan or off-white crystalline powder

Melting Point 87-89 °C

Solubility
Soluble in hot water, ethanol, acetone, and ethyl

acetate.

Application 1: Regiospecific Aromatic
Functionalization via Directed ortho-Metalation
(DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and

subsequent functionalization of aromatic rings. The reaction capitalizes on the ability of a

"Directing Metalation Group" (DMG) to coordinate an organolithium base, directing

deprotonation to the adjacent ortho position. In N-(2-Methoxyphenyl)acetamide, both the

acetamido and methoxy groups can function as DMGs. However, the acetamido group is a

significantly stronger DMG, ensuring highly selective metalation at the C6 position.

Causality and Mechanistic Insight: The reaction is initiated by the coordination of the

organolithium reagent (e.g., sec-butyllithium) to the Lewis basic oxygen of the acetamido

group. This coordination creates a high local concentration of the base proximal to the C6-H

bond, kinetically favoring its deprotonation over any other proton on the ring. The resulting

aryllithium intermediate is a potent nucleophile that can be trapped by a wide array of

electrophiles to introduce new functionality with exquisite regiocontrol.

Caption: Directed ortho-Metalation (DoM) Workflow.

Protocol: ortho-Iodination of N-(2-
Methoxyphenyl)acetamide
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This protocol details the regiospecific installation of an iodine atom, a versatile handle for

subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

Materials:

N-(2-Methoxyphenyl)acetamide (1.0 eq)

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq), freshly distilled

sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 1.2 eq)

Iodine (I₂) (1.5 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Procedure:

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar,

nitrogen inlet, and a thermometer, add N-(2-Methoxyphenyl)acetamide (1.0 eq).

Dissolution: Add anhydrous THF and stir until all solid has dissolved. Add freshly distilled

TMEDA (1.2 eq).

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

Litiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe over 15 minutes, ensuring the

internal temperature does not rise above -70 °C. A color change to deep yellow or orange is

typically observed. Stir the reaction mixture at -78 °C for 1 hour.
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Electrophilic Quench: Prepare a solution of iodine (1.5 eq) in anhydrous THF. Add this

solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should

dissipate upon addition. Allow the reaction to stir at -78 °C for an additional 30 minutes, then

warm to room temperature over 1 hour.

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and add ethyl acetate.

Extraction & Washing: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃

solution (to remove excess iodine), water, and brine.

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography (silica gel,

hexane/ethyl acetate gradient) to yield N-(6-iodo-2-methoxyphenyl)acetamide.

Application 2: Quinoline Synthesis via Vilsmeier-
Haack Cyclization
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic

compounds.[2][3] However, its utility extends to intramolecular cyclization reactions. When N-

arylacetamides are subjected to Vilsmeier conditions (POCl₃/DMF), they can undergo a

cyclization to produce valuable 2-chloro-3-formylquinolines. The electron-donating methoxy

group on N-(2-Methoxyphenyl)acetamide strongly activates the ring towards this electrophilic

cyclization.

Causality and Mechanistic Insight: The reaction begins with the formation of the Vilsmeier

reagent, a chloroiminium ion, from POCl₃ and DMF. The oxygen of the acetamide carbonyl

attacks the Vilsmeier reagent, initiating a cascade. Subsequent intramolecular electrophilic

attack on the electron-rich C6 position of the aromatic ring, followed by dehydration and

aromatization, leads to the quinoline core. The chlorine atom at the C2 position is incorporated

from the Vilsmeier reagent/POCl₃ system. This transformation constructs the quinoline scaffold

and installs two synthetically useful handles (chloro and formyl groups) in a single operation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.ijpcbs.com/articles/review-article-on-vilsmeierhaack-reaction.pdf
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://www.benchchem.com/product/b159678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-(2-Methoxyphenyl)acetamide
+ POCl₃/DMF

Formation of
Vilsmeier Reagent
(Chloroiminium ion)

Nucleophilic attack by
acetamide oxygen

Intramolecular Electrophilic
Aromatic Substitution at C6

Cyclization & Dehydration
Cascade

8-Methoxy-2-chloro-3-formylquinoline

Click to download full resolution via product page

Caption: Vilsmeier-Haack Quinoline Synthesis Workflow.
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Protocol: Synthesis of 8-Methoxy-2-chloro-3-
formylquinoline
This protocol is adapted from a general procedure for the Vilsmeier cyclization of N-

arylacetamides.

Materials:

N-(2-Methoxyphenyl)acetamide (1.0 eq)

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃) (12.0 eq)

Crushed ice

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

Ethyl acetate

Procedure:

Setup: In a round-bottom flask, add N-(2-Methoxyphenyl)acetamide (1.0 eq) and DMF

(used as solvent).

Cooling: Cool the mixture in an ice bath to 0-5 °C.

Reagent Addition: Add phosphorus oxychloride (POCl₃, 12.0 eq) dropwise to the stirred

solution, maintaining the temperature below 10 °C. The addition is highly exothermic.

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to

80-90 °C. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

Quenching: Carefully pour the cooled reaction mixture onto a large excess of crushed ice

with vigorous stirring. This step is highly exothermic and should be performed in a fume hood

with appropriate personal protective equipment.
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Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution

of NaHCO₃ or Na₂CO₃ until the pH is ~7-8. A precipitate will form.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the

organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude solid by recrystallization or flash column chromatography to

yield 8-methoxy-2-chloro-3-formylquinoline.

Application 3: Precursor for Dihydroisoquinoline
Synthesis via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-

catalyzed cyclodehydration of a β-arylethylamide.[4] While N-(2-Methoxyphenyl)acetamide
itself is not the direct substrate, it is the key precursor to the required amide. The synthesis

involves two distinct, high-yielding steps: preparation of the β-arylethylamide followed by the

cyclization.

Part A: Protocol for N-[2-(2-
methoxyphenyl)ethyl]acetamide (Precursor Synthesis)
This protocol describes the formation of the required amide from commercially available 2-

methoxyphenethylamine.

Materials:

2-(2-Methoxyphenyl)ethan-1-amine (1.0 eq)

Acetic anhydride (1.1 eq)

Pyridine or Triethylamine (catalytic amount)

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://patents.google.com/patent/US7094928B2/en
https://www.benchchem.com/product/b159678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Procedure:

Setup: Dissolve 2-(2-methoxyphenyl)ethan-1-amine (1.0 eq) in DCM in a round-bottom flask

and add a catalytic amount of pyridine.

Acylation: Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC

analysis indicates complete consumption of the starting amine.

Workup: Transfer the reaction mixture to a separatory funnel.

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous

NaHCO₃, and brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield N-[2-(2-methoxyphenyl)ethyl]acetamide, which

is often pure enough for the next step.

Part B: Protocol for 8-Methoxy-1-methyl-3,4-
dihydroisoquinoline (Bischler-Napieralski Cyclization)
This protocol uses the amide prepared in Part A to perform the key cyclization.

Materials:

N-[2-(2-methoxyphenyl)ethyl]acetamide (1.0 eq)

Phosphorus oxychloride (POCl₃) (2-4 eq)

Anhydrous toluene or acetonitrile

Crushed ice
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Aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution

Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

Setup: Dissolve N-[2-(2-methoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene.

Reagent Addition: Add POCl₃ (2-4 eq) dropwise to the solution at room temperature.

Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-3 hours.

Monitor the reaction progress by TLC.

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture

onto crushed ice.

Basification: Make the aqueous solution strongly basic (pH > 10) by the slow addition of

concentrated NaOH or NH₄OH solution while cooling in an ice bath.

Extraction: Extract the product into DCM or CHCl₃ (3 x volumes).

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure.

Purification: Purify the crude product by vacuum distillation or flash column chromatography

to afford 8-methoxy-1-methyl-3,4-dihydroisoquinoline.

Safety and Handling
N-(2-Methoxyphenyl)acetamide is generally considered a stable compound but should be

handled with standard laboratory precautions. Wear appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact

with skin and eyes. All protocols involving reagents like sec-butyllithium, phosphorus

oxychloride, and acetic anhydride must be performed in a well-ventilated fume hood by trained

personnel.
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N-(2-Methoxyphenyl)acetamide is a powerful and cost-effective building block whose true

potential is realized through an understanding of modern synthetic methodologies. The

applications presented here—directed ortho-metalation for precise C-H functionalization,

Vilsmeier-Haack reaction for rapid quinoline synthesis, and its role as a precursor in the

Bischler-Napieralski synthesis of dihydroisoquinolines—demonstrate its capacity to serve as a

launchpad for the creation of diverse and complex heterocyclic structures. By mastering these

protocols and the chemical principles that govern them, researchers can significantly

accelerate their synthetic programs in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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